4-Aminobenzal-benzylamine
Description
Properties
CAS No. |
113036-94-5 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(benzyliminomethyl)aniline |
InChI |
InChI=1S/C14H14N2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10,15H2 |
InChI Key |
WUYNTJROFFDFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 4-aminobenzal-benzylamine and related compounds:
Key Findings:
Functional Group Impact: The imine group in this compound distinguishes it from simpler benzylamine derivatives (e.g., 4-fluorobenzylamine), enabling conjugation and redox activity . Halogenated analogs (e.g., 4-fluoro- or 4-chloro-benzylamine) exhibit enhanced stability and bioavailability due to electronegative substituents . Benzamide derivatives (e.g., 4-amino-N-benzylbenzamide) demonstrate improved solubility in polar solvents, attributed to hydrogen-bonding capacity .
Synthetic Utility: this compound’s imine group may act as a precursor for heterocycles (e.g., quinazolines), similar to methods described for coumarin derivatives in . Fluorinated analogs are prioritized in drug development for their resistance to oxidative metabolism .
Safety and Handling: Limited hazard data exist for this compound, but related compounds (e.g., 4-(4-aminobenzyl)-N-methylaniline) require standard amine-handling precautions (gloves, ventilation) .
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